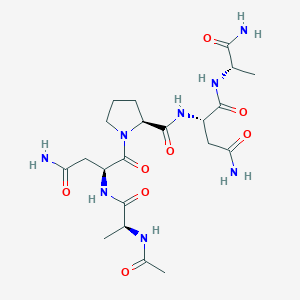
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of six amino acids: N-acetyl, L-alanine, L-asparagine, L-proline, L-asparagine, and L-alaninamide. The compound’s structure and sequence give it unique properties that make it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water, often catalyzed by acids or enzymes.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds or other oxidized functional groups.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptide fragments, while oxidation and reduction can result in modified amino acids or altered peptide structures.
Aplicaciones Científicas De Investigación
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions, enzyme-substrate recognition, and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as peptide-based drugs or vaccines.
Industry: Utilized in the development of peptide-based materials, biosensors, and diagnostic tools.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary based on the context of its application, such as inhibiting enzyme activity or mimicking natural peptides to elicit a biological response.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-alanyl-L-glutamine: Another synthetic peptide with different amino acid composition.
N-Acetyl-L-prolyl-L-phenylalanine methyl ester: A peptide with a distinct sequence and functional properties.
Ac-YVAD-cmk: A peptide inhibitor with a specific sequence targeting caspase-1.
Uniqueness
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide is unique due to its specific amino acid sequence and the resulting structural and functional properties. Its combination of amino acids provides distinct interactions and stability, making it valuable for targeted research applications.
Propiedades
Número CAS |
876616-36-3 |
|---|---|
Fórmula molecular |
C21H34N8O8 |
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C21H34N8O8/c1-9(17(24)33)26-19(35)12(7-15(22)31)27-20(36)14-5-4-6-29(14)21(37)13(8-16(23)32)28-18(34)10(2)25-11(3)30/h9-10,12-14H,4-8H2,1-3H3,(H2,22,31)(H2,23,32)(H2,24,33)(H,25,30)(H,26,35)(H,27,36)(H,28,34)/t9-,10-,12-,13-,14-/m0/s1 |
Clave InChI |
BTBOXXLRFFODBL-SIQYZQNWSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)C |
SMILES canónico |
CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



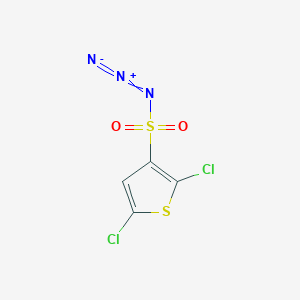
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
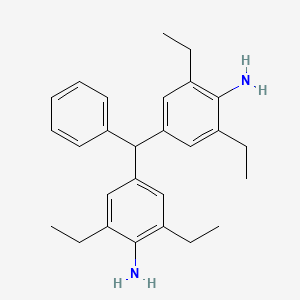
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
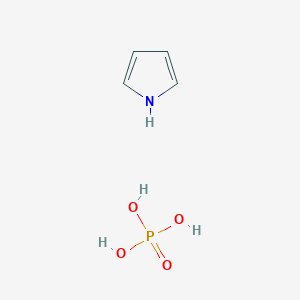
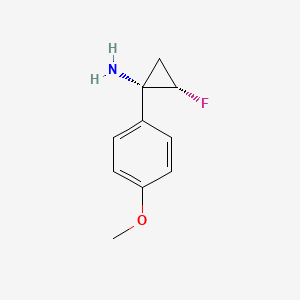
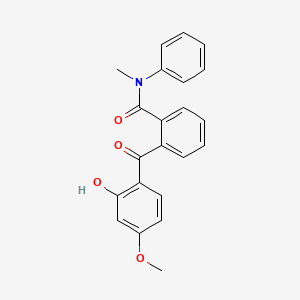


![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
